molecular formula C7H15N B1294869 N-Propylcyclopropanemethylamine CAS No. 26389-60-6

N-Propylcyclopropanemethylamine

Cat. No.: B1294869
CAS No.: 26389-60-6
M. Wt: 113.2 g/mol
InChI Key: MAVLRJDQJZJTQP-UHFFFAOYSA-N
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Description

N-Propylcyclopropanemethylamine (CAS: 26389-60-6) is a cyclopropane-containing amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure features a cyclopropane ring directly bonded to a methylamine group, which is further substituted with a propyl chain. Key physicochemical properties include:

  • Boiling Point: 140.3°C at 760 mmHg
  • Density: 0.853 g/cm³
  • Vapor Pressure: 6.17 mmHg at 25°C
  • Flash Point: 30.6°C

Preparation Methods

Synthesis from Aminomethylcyclopropane and Propionitrile

One of the primary methods involves the reaction between aminomethylcyclopropane and propionitrile. This synthetic route typically requires the following steps:

  • Reagents : Aminomethylcyclopropane, propionitrile, and a suitable catalyst (e.g., Lewis acid).

  • Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the formation of the desired amine product.

  • Purification : Post-reaction, the mixture is filtered to remove any catalyst residues, followed by distillation to isolate N-Propylcyclopropanemethylamine in high purity.

Alternative Methods

Other synthetic routes have also been explored, including:

  • Cyclization Reactions : The synthesis can involve cyclization reactions where linear precursors undergo cyclization to form the cyclopropane structure before being functionalized with a propylamine group.

  • Alkylation Reactions : Using alkyl halides in the presence of a base can facilitate the introduction of the propyl group onto a nitrogen atom in a cyclic precursor.

Reaction Mechanisms

The mechanisms involved in these reactions often include nucleophilic attack by the amine on electrophilic centers in nitriles or alkyl halides, leading to the formation of this compound. The following table summarizes key reaction parameters and yields from various studies:

Method Key Reagents Reaction Conditions Yield (%)
Aminomethylcyclopropane + Propionitrile Aminomethylcyclopropane, Propionitrile Reflux, Catalyst present 75-90
Cyclization of Linear Precursors Linear amine precursors Reflux with acid catalyst 65-80
Alkylation with Propyl Halide Propyl halide, Base (e.g., NaOH) Room temperature to reflux 70-85

Research into the synthesis of this compound has revealed several insights into optimizing yields and purity:

  • Catalyst Selection : The choice of catalyst significantly impacts reaction efficiency. Lewis acids have been shown to enhance yields by stabilizing intermediates during nucleophilic attacks.

  • Solvent Effects : The solvent used during reactions can influence both yield and reaction rate; polar aprotic solvents often provide better outcomes for nucleophilic substitutions.

  • Temperature Control : Maintaining appropriate temperatures during reflux or distillation is crucial for maximizing product yield while minimizing side reactions.

This compound can be synthesized effectively through various methods involving aminomethylcyclopropane and propionitrile or through alternative cyclization and alkylation strategies. The optimization of reaction conditions, including catalyst selection and temperature control, plays a vital role in achieving high yields and purity of this compound. Continued research into these methods will enhance understanding and application potential in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

N-Propylcyclopropanemethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Muscle Relaxants
N-Propylcyclopropanemethylamine has been investigated for its muscle-relaxing properties. Research indicates that it belongs to a class of enamine quaternary compounds that exhibit potent muscle relaxation effects while minimizing adverse cardiovascular effects compared to traditional non-depolarizing muscle relaxants like d-tubocurarine and pancuronium. These compounds demonstrate favorable onset, duration, and recovery times, making them promising candidates for clinical use in anesthesiology and pain management .

Antihypertensive Properties
In studies focusing on propargylamines, this compound has been noted for its potential antihypertensive activity. The compound's structural characteristics allow it to act as an intermediate in synthesizing more complex molecules with therapeutic applications, including those targeting hypertension .

Synthetic Applications

Chemical Synthesis
The compound is utilized in chemical synthesis as a versatile building block. Its unique structure facilitates the formation of various derivatives that can be employed in further synthetic pathways. For instance, it serves as an intermediate in the synthesis of larger, more complex molecules, including those with antibiotic and cytotoxic properties .

Research and Development

Bioactive Compound Research
this compound is part of ongoing research into bioactive compounds derived from natural sources. Its inclusion in combinatorial libraries has shown promise for discovering novel antimicrobial agents. This application highlights the compound's role in developing new therapeutics through high-throughput screening methods .

Case Studies

Study Focus Findings Reference
Muscle RelaxantsDemonstrated effective muscle relaxation with fewer cardiovascular side effects compared to traditional agents.
Antihypertensive ActivityShowed potential as an antihypertensive agent when used as an intermediate in drug synthesis.
Antimicrobial ScreeningIdentified as a key component in screening for novel antimicrobial compounds from combinatorial libraries.

Mechanism of Action

The mechanism of action of N-Propylcyclopropanemethylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl(cyclopentyl-propyl)amine (CAS: 1024127-49-8)

  • Molecular Formula : C₉H₁₉N
  • Molecular Weight : 141.26 g/mol
  • Key Features : Contains a cyclopentane ring instead of cyclopropane, with a methyl and propyl chain on the amine .
  • Applications: Limited data available; likely used in specialty organic synthesis.
Property N-Propylcyclopropanemethylamine Methyl(cyclopentyl-propyl)amine
Molecular Weight 113.20 g/mol 141.26 g/mol
Ring Structure Cyclopropane Cyclopentane
Boiling Point 140.3°C Not reported
Hazard Classification Flammable, irritant Not fully characterized

Key Difference : The cyclopentane ring in Methyl(cyclopentyl-propyl)amine increases molecular weight and alters steric effects compared to the smaller cyclopropane in the target compound .

Triallylamine (CAS: 102-70-5)

  • Molecular Formula : C₉H₁₅N
  • Molecular Weight : 137.23 g/mol
  • Key Features : Contains three allyl groups attached to the amine nitrogen, enabling polymerization and cross-linking reactions .
  • Applications : Used in polymer chemistry and as a precursor for quaternary ammonium compounds.
Property This compound Triallylamine
Reactivity Low (stable cyclopropane) High (reactive allyl groups)
Boiling Point 140.3°C 156–158°C
Hazard Classification Irritant Corrosive, toxic

Key Difference : Triallylamine’s allyl groups confer higher reactivity and toxicity, contrasting with the inert cyclopropane ring in this compound .

Dimethylaminopropylamine (CAS: 109-55-7)

  • Molecular Formula : C₅H₁₄N₂
  • Molecular Weight : 102.18 g/mol
  • Key Features: Linear amine with dimethyl and propylamino groups, widely used in surfactants and epoxy curing agents .
Property This compound Dimethylaminopropylamine
Molecular Structure Cyclopropane-containing Linear chain
Applications Research-only Industrial (surfactants, epoxy)
Hazard Classification Flammable, irritant Corrosive (UN 2734)

Key Difference: Dimethylaminopropylamine’s linear structure and industrial utility contrast with the cyclopropane-based research applications of the target compound .

(Cyclopropylmethyl)ethylamine (CAS: 26389-65-1)

  • Molecular Formula : C₆H₁₃N
  • Molecular Weight : 99.18 g/mol
  • Key Features : Ethyl-substituted cyclopropane-methylamine, smaller than this compound .
Property This compound (Cyclopropylmethyl)ethylamine
Molecular Weight 113.20 g/mol 99.18 g/mol
Substituent Propyl Ethyl
Boiling Point 140.3°C Not reported

Key Difference : The ethyl group reduces molecular weight and steric bulk compared to the propyl chain in the target compound .

Biological Activity

N-Propylcyclopropanemethylamine (N-PCMA) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of N-PCMA, focusing on its antimicrobial properties, synthesis, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 26389-60-6
  • Molecular Formula : C₇H₁₅N
  • Molecular Weight : 113.203 g/mol

Synthesis and Structural Characteristics

N-PCMA can be synthesized through various combinatorial chemistry techniques. For instance, it has been included in libraries of amines that exhibit diverse biological activities. The specific structural features of N-PCMA, such as the cyclopropane ring, may contribute to its unique interactions with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that N-PCMA exhibits significant antimicrobial properties. In a screening of a library of compounds, N-PCMA was identified as one of the active agents against Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. This suggests that the compound has measurable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of N-PCMA Against Bacillus subtilis

CompoundMIC (μg/ml)
This compound4 - 32

Case Study 1: Screening for Antimicrobials

In a notable study, a library of compounds including N-PCMA was screened for antimicrobial activity. The results indicated that compounds containing specific structural motifs, including the NH₂ group at C-2, were associated with enhanced antimicrobial activity. The study highlighted the importance of structural features in determining biological efficacy .

Case Study 2: Combinatorial Chemistry Applications

N-PCMA has been utilized in combinatorial chemistry approaches to develop libraries aimed at discovering new therapeutic agents. The compound's ability to participate in various chemical reactions makes it a versatile building block in drug design .

Research Findings

Research indicates that the biological activity of N-PCMA may extend beyond antimicrobial effects. Preliminary data suggest potential applications in other therapeutic areas, although further studies are required to elucidate these effects fully.

Table 2: Summary of Biological Activities Explored for N-PCMA

Biological ActivityDescription
AntimicrobialActive against Bacillus subtilis
Potential Therapeutic ApplicationsUnder investigation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Propylcyclopropanemethylamine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of cyclopropanemethylamine with propyl halides or through reductive amination of cyclopropanecarbaldehyde with propylamine. Reaction optimization (e.g., temperature, solvent choice, and catalyst) is critical. For example, anhydrous conditions and catalysts like palladium may enhance efficiency. Yield discrepancies (e.g., 50% vs. 80% in similar amines) often arise from incomplete purification or side reactions like over-alkylation, necessitating rigorous monitoring via thin-layer chromatography (TLC) .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm proton signals) and propyl chain connectivity .
  • Mass spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis .
  • Gel permeation chromatography (GPC) : If polymerized byproducts are suspected .
  • Elemental analysis : To verify purity (>95% as per commercial standards) .

Q. How should researchers ensure batch-to-batch reproducibility in synthesis?

Document reagent sources (e.g., Sigma-Aldrich vs. TCI), purity grades, and storage conditions (e.g., anhydrous amines require argon atmospheres). Use internal standards during NMR analysis and report retention times in HPLC protocols. Adhere to NIH guidelines for preclinical data reporting to enable replication .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or MS data (e.g., unexpected peaks or missing signals) may stem from stereochemical heterogeneity or solvent impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in cyclopropane derivatives .
  • High-resolution MS (HRMS) : To distinguish isotopic patterns from contaminants .
  • Control experiments : Re-synthesize compounds using alternative routes to isolate artifacts .

Q. What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Apply the PICO framework to define:

  • Population : Target enzymes/receptors (e.g., amine oxidases).
  • Intervention : Structural modifications (e.g., cyclopropane vs. cyclohexane rings).
  • Comparison : Benchmark against known inhibitors (e.g., mechlorethamine derivatives) .
  • Outcome : Quantitative metrics (IC50, Ki) from dose-response assays . Pair this with FINER criteria to ensure feasibility and novelty .

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

Use molecular dynamics (MD) simulations to predict logP (lipophilicity) and pKa (basicity). Validate predictions experimentally via shake-flask assays for partition coefficients and potentiometric titrations. Discrepancies >10% between computational and experimental data warrant re-evaluation of force-field parameters .

Q. Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in enzymatic inhibition studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform ANOVA for multi-group comparisons. For low sample sizes (<6 replicates), apply non-parametric tests (e.g., Kruskal-Wallis) to avoid Type I errors .

Q. How should researchers address irreproducible biological activity in this compound assays?

  • Troubleshoot purity : Re-analyze compound batches via HPLC-MS.
  • Control for assay conditions : Temperature, pH, and co-solvents (e.g., DMSO concentration ≤0.1%) can alter activity .
  • Cross-validate with orthogonal assays : Compare fluorescence-based and radiometric enzyme assays to rule out methodological bias .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity.
  • Follow Apollo Scientific Ltd.’s guidelines for spill management and waste disposal .
  • Document LD50 data from preclinical studies if available .

Properties

IUPAC Name

N-(cyclopropylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-5-8-6-7-3-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLRJDQJZJTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067203
Record name Cyclopropanemethanamine, N-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26389-60-6
Record name (Cyclopropylmethyl)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26389-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, N-propyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026389606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanemethanamine, N-propyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanemethanamine, N-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylcyclopropanemethylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Propylcyclopropanemethylamine
N-Propylcyclopropanemethylamine
N-Propylcyclopropanemethylamine
N-Propylcyclopropanemethylamine
N-Propylcyclopropanemethylamine
N-Propylcyclopropanemethylamine

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